![molecular formula C12H13ClN2O5S B2483156 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1007926-49-9](/img/structure/B2483156.png)
2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid often involves multi-step reactions, starting from basic chemical building blocks. For example, Hazra et al. (2010) outlined a synthesis pathway for chloramphenicol via a new intermediate, showcasing the complexity of synthesizing compounds with multiple functional groups (Hazra, Pore, & Maybhate, 2010). Similarly, the formation of reactive intermediates from related compounds has been studied, providing insights into the synthesis strategies and challenges involved (Jolivette, Kende, & Anders, 1998).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate arrangements and conformations. Aydinli et al. (2010) determined the crystal structures of compounds with related functionalities, highlighting the spatial configurations and molecular interactions that influence the properties and reactivity of such molecules (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Compounds bearing chloro, nitro, and sulfanyl groups participate in a variety of chemical reactions, contributing to their versatile reactivity profile. For instance, the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds has been explored, demonstrating the reactivity of similar molecular frameworks (Danilyuk et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are directly influenced by their molecular structure. Trilleras et al. (2009) investigated the crystal and molecular structures of isostructural compounds, providing valuable information on the physical characteristics that can be extrapolated to similar compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key aspects of compounds like 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid. The study by Thalluri et al. (2014) on the synthesis of hydroxamic acids and ureas from carboxylic acids via a Lossen rearrangement provides insights into the chemical behavior and potential transformations of compounds with similar functional groups (Thalluri, Manne, Dev, & Mandal, 2014).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Chloramphenicol : The compound was used in the synthesis of chloramphenicol, a significant antibiotic, via a new intermediate involving nitration and acylative cleavage steps (Hazra, Pore, & Maybhate, 1997).
- Reduction of Nitroarenes : In a study exploring the reduction of nitroarenes, various nitroarenes with chloro, methyl, or methoxy substituents were effectively reduced, indicating the compound's role in the reduction processes (Watanabe et al., 1984).
- Chemical Properties of Vicinally Disubstituted Veratrole : The chemical properties of compounds such as vicinally disubstituted veratrole, which are closely related to the subject compound, were investigated, showing the influence of bulky substituents on chemical properties (Zakhs, Strelets, & Efros, 1970).
Biological and Pharmacological Research
- Mutagenicity Studies : Research on 2-Chloro-4-(methylthio)butanoic acid, a structurally similar compound, explored its mutagenic properties and potential as a gastric carcinogen, providing insights into the biological activity of related compounds (Jolivette, Kende, & Anders, 1998).
- Synthesis of Phenothiazines : The compound was used in synthesizing phenothiazines, highlighting its role in producing biologically active compounds with potential medicinal applications (Gupta, Gupta, Gupta, & Kumar, 2002).
properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-21-5-4-10(12(17)18)14-11(16)8-3-2-7(15(19)20)6-9(8)13/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQIXZZUZYNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid |
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